1,3,6,8-Tetramethoxyanthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetramethoxyanthracen-9(10H)-one is an organic compound belonging to the anthracene family It is characterized by the presence of four methoxy groups attached to an anthracene skeleton, which is a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one can be synthesized through a series of reactions involving anthracene derivatives. One common method is the alkylation of 1,3,6,8-tetrahydroxyanthracene with methyl iodide in the presence of a base, such as potassium carbonate. The reaction typically takes place in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: Oxidative processes can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reductive conditions may result in the removal of methoxy groups or the conversion of carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating agents, halogenating agents.
Major Products: The major products formed from these reactions include substituted anthracenes, reduced anthracenes, and various oxidized derivatives
Scientific Research Applications
Chemistry: 1,3,6,8-Tetramethoxyanthracen-9(10H)-one serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biology: In biological research, this compound is explored for its potential as a fluorescent probe. Its strong fluorescence properties make it useful for imaging and tracking biological molecules in cells and tissues.
Medicine: Preliminary studies suggest that this compound may have bioactive properties, including anticancer and antimicrobial activities. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Industry: The compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its stable aromatic structure and electron-donating methoxy groups.
Mechanism of Action
Molecular Targets and Pathways: The bioactive effects of 1,3,6,8-tetramethoxyanthracen-9(10H)-one are believed to be mediated through interactions with cellular enzymes and receptors. Its ability to interfere with DNA replication and protein synthesis suggests potential pathways for its anticancer activity. Additionally, its antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to 1,3,6,8-tetramethoxyanthracen-9(10H)-one include other methoxy-substituted anthracenes and related polycyclic aromatic hydrocarbons. Examples include:
1,2,3,4-Tetramethoxyanthracene
1,4-Dimethoxyanthracene
9,10-Dimethoxyanthracene
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
CAS No. |
172227-01-9 |
---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1,3,6,8-tetramethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C18H18O5/c1-20-12-6-10-5-11-7-13(21-2)9-15(23-4)17(11)18(19)16(10)14(8-12)22-3/h6-9H,5H2,1-4H3 |
InChI Key |
OADANGLIDTULTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2)C=C(C=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.